
1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H15ClN4O3 and its molecular weight is 370.79. The purity is usually 95%.
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Biological Activity
The compound 1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic derivative that belongs to the class of 1,2,4-oxadiazoles , which are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C22H19ClN4O. The structure features a pyrrolidine core linked to a 1,2,4-oxadiazole moiety and substituted phenyl groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 1,2,4-oxadiazole derivatives . The compound has shown promising results in inhibiting cancer cell proliferation through multiple mechanisms:
- Inhibition of Key Enzymes :
-
Cell Line Studies :
- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported range from 10 to 20 µM .
- Molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to increase levels of pro-apoptotic proteins like p53 and activate caspase pathways in treated cells .
- Antiproliferative Effects : By inhibiting critical growth factors and signaling pathways, it effectively reduces cell proliferation rates in malignant cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. Studies have indicated that derivatives of oxadiazoles can inhibit the growth of various bacterial strains:
- Broad-Spectrum Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Structural Feature | Effect on Activity |
---|---|
Substituents on phenyl rings | Influence cytotoxicity; halogen substitutions generally enhance activity |
Oxadiazole ring modifications | Alter binding affinity to target proteins |
Pyrrolidine moiety | Impacts overall stability and bioavailability |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF-7 Cells :
- Combination Therapies :
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of 1,2,4-oxadiazole derivatives, including the compound , as anticancer agents. The oxadiazole scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism-Based Approaches : Research indicates that 1,3,4-oxadiazoles exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting telomerase activity. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess IC50 values in the low micromolar range against several cancer cell lines .
- Case Studies : A study highlighted the synthesis of novel 1,3,4-oxadiazole derivatives that showed potent activity against gastric cancer cell lines with IC50 values comparable to established chemotherapeutics . Another investigation reported that compounds containing the oxadiazole moiety exhibited significant cytotoxic effects against leukemia cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that oxadiazole derivatives can act against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes within the pathogens.
Lead Compounds
Due to their diverse biological activities, compounds like 1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one are being explored as lead compounds in drug discovery programs targeting various diseases:
- Antiviral Research : Recent studies have focused on the antiviral potential of similar compounds against viruses such as SARS-CoV-2. The ability of these compounds to inhibit viral replication makes them candidates for further development in antiviral therapies .
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. SAR studies on oxadiazole derivatives have revealed insights into how modifications can enhance potency and selectivity against specific targets .
Table of Biological Activities
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-25-15-5-4-13(8-14(15)19)23-10-12(7-16(23)24)18-21-17(22-26-18)11-3-2-6-20-9-11/h2-6,8-9,12H,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCQPXVJQKMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.